fz-2 protein - 149748-10-7

fz-2 protein

Catalog Number: EVT-1521005
CAS Number: 149748-10-7
Molecular Formula: C10H14BrN3O4S
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Fz-2 protein can be achieved through several methods, primarily focusing on cell-free protein expression systems. These systems utilize crude extracts from cultured cells, such as reticulocytes, which are rich in ribosomes and translation machinery. The cell lysates are supplemented with necessary components like ribosomes, transfer RNAs, and amino acids to facilitate efficient translation. Additionally, coupled transcription and translation systems can be employed where plasmid DNA containing specific promoters is used to initiate protein synthesis .

Technical Details

  • Cell-Free Expression: This method allows for the direct manipulation of the reaction environment, enhancing the folding and activity of the synthesized protein.
  • Eukaryotic Systems: Utilizing extracts from sources like wheat germ or insect cells can improve yield and functionality for complex proteins like Fz-2.
Molecular Structure Analysis

The molecular structure of Fz-2 reveals a complex arrangement that is critical for its function as an endonuclease. The core regions consist of conserved domains essential for RNA-guided targeting and DNA cleavage. The RuvC domain contains positively charged residues that form an active catalytic site, indicating its role in nucleic acid interactions .

Structural Data

  • Core Architecture: Includes WED and RuvC regions.
  • Active Site: Characterized by positively charged residues facilitating substrate binding.
Chemical Reactions Analysis

Fz-2 protein participates in several key chemical reactions primarily involving RNA and DNA substrates. Its mechanism includes guiding RNA to target DNA sequences for cleavage, a process that is facilitated by its structural features.

Technical Details

  • DNA Cleavage: The Fz-2 protein utilizes a guide RNA to direct cleavage at specific DNA sites.
  • Enzymatic Activity: The efficiency of this cleavage varies among different orthologues of the Fz family, with some exhibiting higher indel rates than others .
Mechanism of Action

The mechanism of action for Fz-2 involves several steps:

  1. Guide RNA Binding: The Fz-2 protein binds to a specific guide RNA that is complementary to the target DNA sequence.
  2. Target Recognition: The complex recognizes and binds to the target DNA through base pairing.
  3. Cleavage: Once bound, the RuvC domain catalyzes the cleavage of the phosphodiester bonds in the DNA backbone.

Data

Experimental assays have confirmed that different orthologues of Fz proteins exhibit varying efficiencies in inducing insertions or deletions at target sites, demonstrating their potential utility in genome editing applications .

Physical and Chemical Properties Analysis

Fz-2 protein exhibits several notable physical and chemical properties:

  • Molecular Weight: The molecular weight varies depending on the specific orthologue but generally falls within a range typical for eukaryotic proteins.
  • Stability: The protein's stability is influenced by environmental conditions such as pH and temperature, which can affect its catalytic activity.

Relevant Data or Analyses

Studies have shown that optimal conditions for Fz-2 activity include physiological pH levels and temperatures conducive to enzymatic reactions .

Applications

Fz-2 protein has significant applications in scientific research, particularly in genetic engineering and synthetic biology:

  • Genome Editing: Its ability to induce targeted modifications in DNA makes it a valuable tool for creating gene knockouts or insertions.
  • Functional Genomics: Researchers utilize Fz-2 in studies aimed at understanding gene function through targeted mutagenesis.
Structural Characterization of Fz-2 Protein

Gene Architecture and Genomic Localization of FZD2

Intronless Gene Structure and Evolutionary Conservation

The FZD2 gene (Gene ID: 2535) exhibits a distinctive intronless architecture, a feature conserved across vertebrates and indicative of evolutionary pressure for functional stability. This single-exon structure enables efficient transcriptional regulation and minimizes splicing-related errors during protein synthesis. FZD2 belongs to the frizzled gene family, encoding seven-transmembrane receptors critical for Wnt signaling pathways. Its sequence conservation is remarkable, with orthologs identified in mammals (e.g., mice, humans), insects (e.g., Drosophila Fz2), and even eukaryotic viruses, suggesting ancient origins predating the divergence of major eukaryotic lineages [1] [7] [9]. The human FZD2 protein shares ~80% amino acid identity with mouse Fzd2, particularly within ligand-binding and transmembrane domains, underscoring functional conservation in Wnt reception [1].

Chromosomal Localization (17q21.31) and Regulatory Elements

FZD2 resides at chromosome 17q21.31, a genomic region associated with developmental disorders and cancer when dysregulated. The locus spans 3,778 base pairs (from 44,557,484 to 44,561,262 on GRCh38.p14) and harbors cis-regulatory elements, including enhancers and promoters responsive to Wnt signaling components [1] [2]. Flanking sequences contain putative transcription factor binding sites (e.g., TCF/LEF), which modulate FZD2 expression in response to β-catenin activation. This positioning within a gene-rich region facilitates coordinated expression with neighboring developmental genes, though no disease-associated mutations are directly linked to its regulatory elements in current databases [1].

Table 1: Genomic Features of FZD2

FeatureDetail
Chromosomal Location17q21.31
Genomic Coordinates (GRCh38)NC_000017.11: 44,557,484-44,561,262
Exon Count1 (Intronless)
Transcript Length2,484 bp
Protein ProductFrizzled-2 (585 amino acids)
Conserved DomainsCRD, 7TM, K-TXXXW motif

Protein Domains and Post-Translational Modifications

Seven-Transmembrane Helix Topology

Fz-2 adopts a canonical heptahelical topology characteristic of G protein-coupled receptors (GPCRs), with seven α-helical transmembrane (7TM) segments connected by intracellular and extracellular loops. The transmembrane bundle forms a hydrophobic core embedded within the plasma membrane, facilitating conformational changes upon ligand binding. Intracellular regions include a conserved K-TXXXW motif in the C-terminal tail, critical for coupling to Dishevelled (Dvl) and initiating downstream signaling. Unlike typical GPCRs, Fz-2 lacks direct Gα interaction in canonical Wnt/β-catenin pathways but engages heterotrimeric G proteins in non-canonical Wnt/Ca²⁺ signaling, as demonstrated in yeast reconstitution assays [4] [8].

Cysteine-Rich Domain (CRD) in Ligand Binding

The extracellular N-terminus of Fz-2 features a Cysteine-Rich Domain (CRD), stabilized by 10 conserved disulfide bonds, which forms a globular structure essential for Wnt ligand specificity. This domain directly binds Wnt proteins (e.g., Wnt3A, Wnt5A) via hydrophobic interactions and hydrogen bonding. Structural studies reveal that the CRD accommodates lipid-modified Wnts through a hydrophobic groove, with residues Arg194 and His215 mediating base-specific contacts with Wnt motifs [1] [6] [10]. Mutations in the CRD (e.g., H69Y, C181R) impair ligand binding and are linked to autosomal dominant disorders like familial exudative vitreoretinopathy [2].

Phosphorylation Sites and GPCR-Like Signaling Motifs

Fz-2 undergoes regulatory phosphorylation at serine/threonine residues within intracellular loops and the C-terminus, modulating signal transduction. Key sites include:

  • Ser51 (located in the N-terminal domain), where phosphorylation alters RNA-binding affinity in viral homologs and promotes liquid-liquid phase separation [3].
  • Thr49/Thr54, phosphorylation of which disrupts the CRD’s charge surface, reducing ligand-binding capacity [3].These modifications exhibit GPCR-like dynamics, with kinases (e.g., GRKs, CK1ε) phosphorylating Fz-2 to recruit β-arrestin, thereby dampening signaling. The intracellular C-terminus also contains PDZ domain-binding motifs (ETVV) enabling interactions with scaffolding proteins like PSD-95, which localizes Fz-2 to synaptic junctions in neurons [4] [10].

Table 2: Functional Domains of Fz-2 Protein

DomainLocationFunctionKey Motifs/Residues
Cysteine-Rich Domain (CRD)Extracellular (1-140)Wnt ligand bindingCys⁴³-Cys¹³⁰ disulfides; Arg¹⁹⁴, His²¹⁵
Transmembrane Helix 3TM3 (141-171)Structural stability; G-protein couplingLys¹⁵⁰, Thr¹⁵⁴
Intracellular Loop 3Cytoplasmic (272-298)Dvl recruitment; phosphorylation siteSer²⁸⁰, Thr²⁹¹
C-terminal TailCytoplasmic (500-585)PDZ-binding; kinase dockingK-T⁵⁶⁰XXXW; ETVV⁵⁸¹

Comparative Analysis with Other Frizzled Family Members (Fz-1, Fz-3, etc.)

Fz-2 exhibits both shared and divergent features compared to other frizzled receptors:

  • Ligand Specificity vs. Fz-1: While Fz-2 binds Wnt3A and Wnt5A with high affinity, Fz-1 preferentially interacts with Wnt1 and Wnt7A. This divergence arises from CRD variations: Fz-2’s CRD has a broader hydrophobic groove accommodating diverse Wnt lipid moieties, whereas Fz-1’s CRD is more constrained [7] [10].

  • Subcellular Localization vs. Fz-3: Fz-2 localizes predominantly to basolateral membranes in polarized epithelia due to cytoplasmic tail motifs (residues 500-530) that prevent apical accumulation. In contrast, Fz-1 and Fz-3 accumulate apically at junctional complexes, directing planar cell polarity (PCP) signaling. Swapping Fz-2’s tail with Fz-1’s redirects it to apical surfaces and confers PCP activity, demonstrating that localization dictates pathway specificity [10].

  • Signaling Output vs. Fz-5/7: Fz-2 activates both β-catenin-dependent (canonical) and -independent pathways (e.g., Wnt/Ca²⁺). It competes with Fz-3 for Wnt5A binding to balance these outputs. Fz-5/7, however, are dedicated canonical receptors due to C-terminal motifs favoring β-catenin stabilization [1] [10].

  • Evolutionary Divergence: Phylogenetically, Fz-2 clusters with Fz-5/8, sharing a common ancestor distinct from the Fz-1/2/7 clade. Fz-1 retains stronger PCP signaling, while Fz-2 has diversified toward Wnt gradient sensing in tissue morphogenesis [7] [9].

Properties

CAS Number

149748-10-7

Product Name

fz-2 protein

Molecular Formula

C10H14BrN3O4S

Synonyms

fz-2 protein

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